
2,4,6-TMPEA (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethoxyphenethylamine (hydrochloride) is an organic compound categorized as a phenethylamine. It is commonly used as an analytical reference standard in research and forensic applications . The compound is known for its structural similarity to other phenethylamines, which are often studied for their psychoactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxyphenethylamine (hydrochloride) typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl) .
Industrial Production Methods
While specific industrial production methods for 2,4,6-Trimethoxyphenethylamine (hydrochloride) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethoxyphenethylamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitrostyrene intermediates to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated and nitrated phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethoxyphenethylamine (hydrochloride) has a broad range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and chromatography.
Biology: Studied for its effects on neurotransmitter systems, particularly as a monoamine reuptake inhibitor.
Medicine: Investigated for potential therapeutic applications in neuropharmacology.
Industry: Utilized in the synthesis of other phenethylamine derivatives and related compounds.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethoxyphenethylamine (hydrochloride) involves its role as a monoamine reuptake inhibitor. It obstructs the reuptake of monoamines such as dopamine and norepinephrine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in heightened stimulation of postsynaptic receptors, which can influence various physiological and psychological responses .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethoxyphenethylamine (hydrochloride) is part of a group of compounds known as trimethoxyphenethylamines. Similar compounds include:
- 2,3,4-Trimethoxyphenethylamine
- 2,3,5-Trimethoxyphenethylamine
- 2,3,6-Trimethoxyphenethylamine
- 2,4,5-Trimethoxyphenethylamine
- 3,4,5-Trimethoxyphenethylamine (Mescaline)
Uniqueness
What sets 2,4,6-Trimethoxyphenethylamine (hydrochloride) apart is its specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and reactivity in chemical reactions .
Eigenschaften
Molekularformel |
C11H18ClNO3 |
|---|---|
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
2-(2,4,6-trimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-8-6-10(14-2)9(4-5-12)11(7-8)15-3;/h6-7H,4-5,12H2,1-3H3;1H |
InChI-Schlüssel |
MEZFMRZBYCEOHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)CCN)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


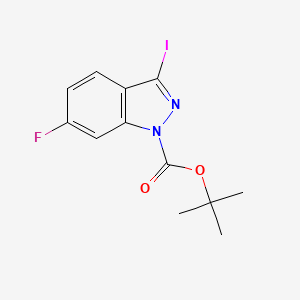
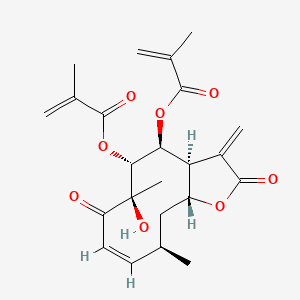
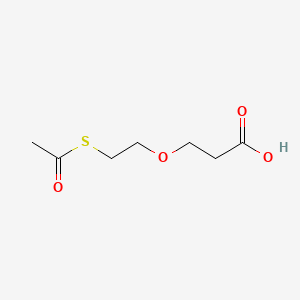
![3-[(2-Methylpropan-2-yl)oxymethyl]piperazin-2-one](/img/structure/B14081216.png)
![2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate](/img/structure/B14081217.png)
![Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14081218.png)
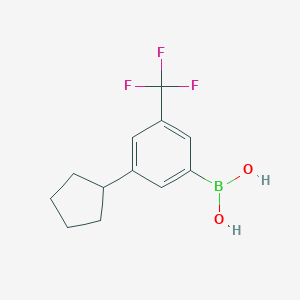
![1,3-dimethyl-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14081225.png)
![(10S,13S)-10-Hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14081226.png)
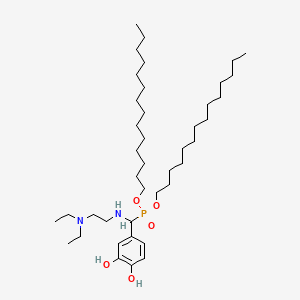
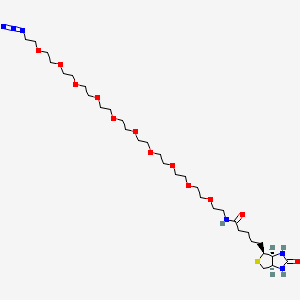
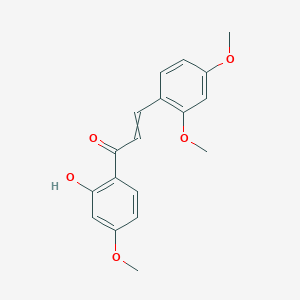
![2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14081255.png)

